2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
Pyrimidine is a basic structure in many important biological compounds . It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It forms the basis for several important drugs and is a key component of many larger, biologically important molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The resulting compounds can exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms. It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .
Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be quite complex, depending on the specific compound and the conditions under which the reactions occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative would depend on its specific structure. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a white or colorless solid that is highly soluble in water and other polar solvents .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound , bind with high affinity to multiple receptors . Pyrimidine derivatives, another structural component of the compound, are also widely distributed in nature and associated with diverse biological activities .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyrimidine derivatives also exhibit a wide spectrum of biological activities such as antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .
Biochemical Pathways
It is known that indole derivatives can interact with various biochemical pathways due to their broad-spectrum biological activities . Similarly, pyrimidine derivatives are associated with diverse biological activities, indicating their interaction with multiple biochemical pathways .
Pharmacokinetics
It is mentioned that the pharmacokinetic properties of similar compounds are directly linked to their stability in hepatocytes and whole blood, demonstrating the power of in vitro assays to predict in vivo pharmacokinetic parameters .
Result of Action
It is known that indole derivatives exhibit various biological activities, indicating their potential to cause significant molecular and cellular effects . Similarly, pyrimidine derivatives are associated with diverse biological activities, suggesting their potential to induce significant molecular and cellular effects .
Action Environment
It is known that the biological activities of similar compounds can be influenced by various environmental factors .
Safety and Hazards
Future Directions
The future directions of research into pyrimidine derivatives are likely to involve the development of new drugs and therapies . Pyrimidine is a key component of many biologically important molecules, and researchers are continually discovering new ways to leverage its properties in the development of new treatments .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies are needed to identify any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Properties
IUPAC Name |
2-[(E)-3-pyrimidin-5-ylprop-2-enyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)7-3-4-11-8-16-10-17-9-11/h1-6,8-10H,7H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNSGMZOODCMO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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